Didesethyl Chloroquine Hydroxyacetamide

Beschreibung

BenchChem offers high-quality Didesethyl Chloroquine Hydroxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Didesethyl Chloroquine Hydroxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-2-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFOIOWFYPCSSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675836 |

Source

|

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-30-6 |

Source

|

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

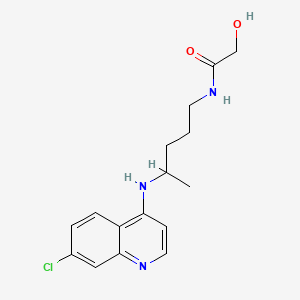

Foundational & Exploratory

Didesethyl Chloroquine Hydroxyacetamide chemical structure

Chemical Characterization, Analytical Profiling, and Biological Context

Part 1: Executive Summary

Didesethyl Chloroquine Hydroxyacetamide (CAS: 1159977-30-6) is a specialized derivative within the 4-aminoquinoline pharmacophore family. Structurally, it represents the N-hydroxyacetylated modification of bisdesethylchloroquine (the primary amine metabolite of chloroquine).

While often categorized as a high-purity impurity standard for Quality Control (QC) in pharmaceutical manufacturing, recent computational studies have elevated its profile as a ligand of interest in antiviral binding studies (e.g., Chikungunya and SARS-CoV-2 proteases). This guide provides a comprehensive technical breakdown of its structure, synthesis logic, analytical detection, and biological relevance.

Part 2: Chemical Identity & Structural Logic

Nomenclature and Classification

The colloquial name "Didesethyl Chloroquine Hydroxyacetamide" is a catalog designation.[1] For precise chemical engineering, the IUPAC nomenclature describes the molecule's assembly: a 7-chloroquinoline core linked to a pentyl side chain, terminated by a hydroxyacetamide moiety.

| Property | Specification |

| Common Name | Didesethyl Chloroquine Hydroxyacetamide |

| IUPAC Name | N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-2-hydroxyacetamide |

| CAS Number | 1159977-30-6 |

| Molecular Formula | C₁₆H₂₀ClN₃O₂ |

| Molecular Weight | 321.80 g/mol |

| Parent Scaffold | 4-Aminoquinoline |

| Key Functional Groups | Secondary amine (linker), Amide (terminal), Primary Alcohol (terminal) |

Structural Hierarchy & Relationship

To understand this molecule, one must map its relationship to the parent drug, Chloroquine (CQ). CQ undergoes oxidative dealkylation to form Bisdesethylchloroquine (BDCQ). The subsequent acylation of BDCQ with a glycolic acid moiety yields the target compound.

Figure 1: Structural evolution from the parent Chloroquine molecule to the Hydroxyacetamide derivative, highlighting the modification of the terminal nitrogen.

Part 3: Analytical Methodologies (LC-MS/MS)

Reliable detection of Didesethyl Chloroquine Hydroxyacetamide, particularly when differentiating it from isobaric metabolites or impurities, requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Protocol (Plasma/Matrix)

Principle: Solid Phase Extraction (SPE) is preferred over protein precipitation to remove phospholipid interferences that suppress ionization in the quinoline region.

-

Aliquoting: Transfer 100 µL of plasma into a clean Eppendorf tube.

-

Internal Standard: Add 10 µL of deuterated standard (Didesethyl Chloroquine Hydroxyacetamide-d4 , CAS: 1216956-86-3).

-

Basification: Add 200 µL of 0.1 M Ammonium Hydroxide (pH ~10) to ensure the quinoline nitrogen is deprotonated, improving organic solubility.

-

Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

-

Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Reconstitution: Evaporate the supernatant under nitrogen flow; reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters

The following parameters are derived from standard 4-aminoquinoline detection protocols, optimized for the polarity of the hydroxyacetamide group.

-

Column: C18 Reverse Phase (e.g., Waters XBridge Phenyl or C18), 3.5 µm, 2.1 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

-

Mobile Phase B: Acetonitrile (Organic modifier).

-

Gradient: 10% B to 90% B over 8 minutes.

-

Ionization: ESI Positive Mode (

).

MRM Transitions (Predicted):

| Precursor Ion (

Part 4: Biological Relevance & Binding Affinity[4]

While primarily a chemical standard, Didesethyl Chloroquine Hydroxyacetamide has appeared in in silico docking studies regarding viral protease inhibition. Its structure offers a unique hydrogen-bonding profile compared to the lipophilic Chloroquine.

Binding Mechanism (In Silico Insights)

Research into Chikungunya virus (CHIKV) and SARS-CoV-2 has utilized this molecule to map binding pockets. The terminal hydroxyl group (

-

Target: nsP2 protease (CHIKV) or ACE2 interfaces.

-

Interaction: The hydroxyacetamide tail can anchor the molecule in hydrophilic pockets of the protein, potentially increasing residence time compared to the purely hydrophobic diethyl tail of Chloroquine.

Figure 2: Theoretical binding mode interactions. The hydroxyacetamide group allows for specific H-bond interactions unavailable to the parent drug.

Part 5: Synthesis & Quality Control

For researchers synthesizing this compound for reference standards, the pathway involves the selective acylation of Bisdesethylchloroquine.

Synthetic Route (Retrosynthesis)

-

Starting Material: 4,7-Dichloroquinoline + 1,4-Diaminopentane

Bisdesethylchloroquine (Intermediate). -

Acylation: Reaction of Bisdesethylchloroquine with Glycolic Acid (or Glycolic anhydride/active ester).

-

Coupling Agent: EDC/NHS or HATU is required to form the amide bond without affecting the secondary amine on the quinoline linker (steric hindrance usually protects the linker amine, but pH control is critical).

Impurity Profile (QC)

When purchasing or synthesizing this standard, verify purity against these common contaminants:

-

Bisdesethylchloroquine: Unreacted precursor (Check for

264). -

O-Acyl Isomers: If the glycolic acid reacts at the hydroxyl group (polymerization).

-

Chloroquine: Cross-contamination if using shared lines.

References

-

MedChemExpress (MCE). (2024). Didesethyl Chloroquine Hydroxyacetamide - Product Analysis and Chemical Structure. Retrieved from

-

BOC Sciences. (2024). Cletoquine and Chloroquine Derivatives: Impurity Standards and Metabolites. Retrieved from

-

Sigma-Aldrich. (2024). Didesethyl Chloroquine Hydroxyacetamide Reference Standard (CAS 1159977-30-6). Retrieved from

-

Kumar, R., et al. (2019).[2] Molecular docking studies of chloroquine and its derivatives against P23pro‐zbd domain of chikungunya virus. ResearchGate.[3] Retrieved from

-

National Institutes of Health (NIH). (2020). Pharmacology of Chloroquine and Hydroxychloroquine: Metabolite Structures.[4][5] PMC. Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-((7-chloroquinolin-4-yl)amino)pentyl) Acetamide Derivatives: A Focus on the Core Compound Hydroxychloroquine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-2-hydroxyacetamide represents a specific derivative within the broader class of 4-aminoquinoline compounds. While this exact molecule is not extensively characterized in scientific literature, its core structure is nearly identical to that of Hydroxychloroquine (HCQ), a widely studied and clinically significant drug. This guide, therefore, focuses on Hydroxychloroquine as the archetypal compound. We will provide a comprehensive technical overview of its chemical identity, synthesis, multifaceted mechanism of action, pharmacological profile, and established applications. This document is intended to serve as a foundational resource for researchers engaged in the study of 4-aminoquinolines and the development of novel therapeutics based on this critical scaffold.

Compound Identification and Synonyms

The subject of this guide is the well-established 4-aminoquinoline derivative, Hydroxychloroquine. The user's initial query, "N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-2-hydroxyacetamide," describes a close structural analog. For the purposes of providing a data-rich and experimentally grounded technical guide, we will focus on the extensively documented parent compound, Hydroxychloroquine.

IUPAC Name: (RS)-2-[{4-[(7-chloroquinolin-4-yl)amino]pentyl}(ethyl)amino]ethanol[1]

CAS Number:

Synonyms and Brand Names: Hydroxychloroquine is known by a variety of names in research and clinical settings. A comprehensive list is provided below for cross-referencing purposes.

| Type | Name | Reference |

| Common Name | Hydroxychloroquine (HCQ) | [3][4] |

| Brand Name | Plaquenil® | [1][2][5][6][7] |

| Brand Name | Hydroquin | [1] |

| Brand Name | Axemal | [1] |

| Brand Name | Dolquine | [1] |

| Brand Name | Quensyl | [1] |

| Brand Name | Quinoric | [1] |

| Chemical Name | 2-[{4-[(7-Chloroquinolin-4-yl)amino]pentyl}(ethyl)amino]ethanol | [2] |

| Chemical Name | 7-Chloro-4-[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamino]-quinoline | [2] |

| Other Names | Oxichloroquine, Oxychlorochin | [2][5] |

| Research Code | WIN 1258-2 | [2] |

| Research Code | NSC 4375 | [3] |

Chemical Properties and Synthesis

Hydroxychloroquine is a synthetic derivative of chloroquine, distinguished by the presence of a hydroxyl group on the N-ethyl substituent of the side chain, which reduces its toxicity compared to the parent compound.

A common industrial synthesis strategy involves the condensation of two key intermediates: 4,7-dichloroquinoline and 5-(N-ethyl-N-2-hydroxy-ethylamino)-2-pentylamine.[8] This nucleophilic aromatic substitution reaction forms the crucial C-N bond, linking the quinoline ring to the aliphatic side chain.[9]

Caption: Immunomodulatory mechanism of Hydroxychloroquine in an APC.

Pharmacological Profile

The clinical efficacy and safety of Hydroxychloroquine are governed by its unique pharmacokinetic properties, most notably its large volume of distribution and very long terminal half-life.

Pharmacokinetic Parameters of Hydroxychloroquine

| Parameter | Value | Reference |

| Bioavailability | ~74% (Oral) | [10] |

| Time to Peak (Tmax) | 2 - 4.5 hours | [10] |

| Protein Binding | ~40-50% | [3][11] |

| Volume of Distribution (Vd) | Very large; ~5,500 L (from blood), ~44,000 L (from plasma) | [1][11] |

| Metabolism | Hepatic (CYP2D6, 2C8, 3A4, 3A5) to active metabolites (e.g., desethylhydroxychloroquine) | [3][10][11] |

| Terminal Half-life (t1/2) | ~32 - 50 days | [1][3][10] |

| Excretion | Primarily renal (~20-25% as unchanged drug) | [3][10] |

The extensive tissue sequestration, particularly in melanin-containing tissues like the retina, and the long half-life are critical considerations for dosing regimens and monitoring for potential long-term toxicity. [1]It is recommended to measure whole blood concentrations rather than plasma concentrations in pharmacokinetic studies due to high variability in plasma. [1][11]

Applications in Research and Drug Development

Hydroxychloroquine is a cornerstone therapy for several autoimmune diseases and remains an important antimalarial agent.

5.1 Autoimmune Diseases:

-

Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA): HCQ is a first-line disease-modifying antirheumatic drug (DMARD) for mild to moderate SLE and RA. [11]Its use is associated with reduced disease activity, decreased risk of organ damage, and improved survival in SLE patients. [12]Clinical trials have demonstrated its modest but significant efficacy over placebo in improving joint scores, pain, and physical function in early RA. [13][14]However, some recent trials have questioned its ability to prevent the onset of RA in at-risk individuals. [15] 5.2 Antimalarial:

-

Originally developed as an antimalarial, HCQ is effective for the treatment and prophylaxis of malaria caused by sensitive strains of Plasmodium vivax, P. ovale, P. malariae, and P. falciparum. [2] 5.3 Other Investigational Uses:

-

Antiviral Research: HCQ has been studied for its in vitro activity against various viruses, including SARS-CoV-2. [16][17]The proposed mechanism involves the elevation of endosomal pH, which can interfere with viral entry and replication. [2]However, large-scale clinical trials did not demonstrate a significant benefit for HCQ in treating COVID-19.

-

Oncology: As an autophagy inhibitor, HCQ is being investigated in numerous clinical trials as an adjunct to chemotherapy to overcome treatment resistance in various cancers. [18][19]

Experimental Protocols

6.1 In Vitro Antiviral Activity Assay (Example: SARS-CoV-2)

This protocol outlines a general workflow for determining the 50% effective concentration (EC50) of HCQ against a virus in a cell culture model. The causality behind this experimental design is to quantify the dose-dependent inhibitory effect of the compound on viral replication.

Workflow Diagram:

Caption: Workflow for an in vitro antiviral activity assay.

Step-by-Step Methodology:

-

Cell Culture: Seed Vero E6 cells (or another susceptible cell line) into 96-well microplates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours. [16]2. Compound Preparation: Prepare a stock solution of Hydroxychloroquine sulfate in sterile water. Perform a serial dilution to create a range of concentrations to be tested.

-

Infection and Treatment: Remove the culture medium from the cells. Add the diluted HCQ and a predetermined titer of the virus (e.g., SARS-CoV-2) to the wells. Include "virus only" (positive control) and "cells only" (negative control) wells.

-

Incubation: Incubate the plates for a period determined by the viral replication cycle (e.g., 48-72 hours) at 37°C with 5% CO2. [16]5. Assessment of Viral Activity:

-

Cytopathic Effect (CPE): Observe the cells under a microscope and score the degree of cell death and morphological changes caused by the virus.

-

Quantitative Assay (qRT-PCR): Alternatively, extract RNA from the cell supernatant and quantify the amount of viral RNA using quantitative reverse transcription PCR. This provides a more objective measure of viral replication.

-

-

Data Analysis: Plot the percentage of inhibition versus the drug concentration. Use a nonlinear regression model to calculate the EC50 value, which is the concentration of HCQ that inhibits viral replication by 50%. [17] Self-Validation and Controls: The inclusion of positive (virus, no drug) and negative (no virus, no drug) controls is essential to validate the assay. The positive control confirms viral infectivity, while the negative control ensures cell viability. A cytotoxicity assay (e.g., MTT or Trypan Blue assay) should be run in parallel on uninfected cells to determine if the observed antiviral effect is due to direct toxicity of the compound on the host cells.

Conclusion

Hydroxychloroquine, a core compound within the 4-aminoquinoline class, remains a vital therapeutic agent with a rich and complex pharmacology. Its unique ability to modulate the immune system through lysosomal and endosomal pH alteration, leading to the inhibition of antigen presentation and TLR signaling, provides a strong rationale for its efficacy in autoimmune diseases. While the specific derivative N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-2-hydroxyacetamide is not a known entity, its structural similarity to HCQ suggests it would likely share some of these fundamental mechanistic properties. Further research into such analogs could yield novel therapeutics with improved efficacy or safety profiles. This guide provides a foundational technical understanding to support such future research and development endeavors.

References

-

A dose-ranging study of the pharmacokinetics of hydroxy-chloroquine following intravenous administration to healthy volunteers. PubMed. [Link]

-

What is the mechanism of Hydroxychloroquine Sulfate? Patsnap Synapse. [Link]

-

Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. PMC. [Link]

-

The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse. PMC. [Link]

-

Cytokine storm and immunomodulatory therapy in COVID-19: Role of chloroquine and anti-IL-6 monoclonal antibodies. PMC. [Link]

-

Hydroxychloroquine (Plaquenil®) Drug Information Sheet. Johns Hopkins Arthritis Center. [Link]

-

Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition. PMC - NIH. [Link]

-

Hydroxychloroquine and Cost: Generic vs. Brand Name. Healthline. [Link]

-

Population Pharmacokinetics of Hydroxychloroquine and 3 Metabolites in COVID-19 Patients and Pharmacokinetic/Pharmacodynamic Application. MDPI. [Link]

-

Hydroxychloroquine | C18H26ClN3O | CID 3652. PubChem. [Link]

-

Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19. PMC. [Link]

-

Immunomodulatory actions of hydroxychloroquine (HCQ). In... ResearchGate. [Link]

-

Hydroxychloroquine as an important immunomodulator: a novel insight into an old drug. Polish Archives of Internal Medicine. [Link]

-

Hydroxychloroquine. Wikipedia. [Link]

-

StopRA trial: Hydroxychloroquine doesn't prevent or delay onset of rheumatoid arthritis. MDedge. [Link]

-

Hydroxychloroquine: An old drug with new relevance. Cleveland Clinic Journal of Medicine. [Link]

-

Hydroxychloroquine Mitigates Cytokine Storm and Prevents Critical Illness Neuromyopathy in a Rat Sepsis Model. PMC. [Link]

-

High-Yielding Process for the Synthesis of Hydroxychloroquine under Concentrated Conditions: Nucleophilic Amination of Chloropyridines Promoted by Dimethyl Sulfoxide or Catalyzed by 3,5-Bis(trifluoromethyl)phenol. ACS Publications. [Link]

-

Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells. PMC. [Link]

-

Effect of Chloroquine and Hydroxychloroquine on Cytokine Release Syndrome in Patients with COVID-19. PMC. [Link]

-

Hydroxychloroquine Compared with Placebo in Rheumatoid Arthritis: A Randomized, Controlled Trial. Annals of Internal Medicine. [Link]

-

Hydroxychloroquine Mitigates Cytokine Storm and Prevents Critical Illness Neuromyopathy in a Rat Sepsis Model. ResearchGate. [Link]

-

In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Clinical Infectious Diseases | Oxford Academic. [Link]

-

Hydroxychloroquine Inhibits Macrophage Activation and Attenuates Renal Fibrosis After Ischemia-Reperfusion Injury. Frontiers. [Link]

-

Hydroxychloroquine application is associated with a decreased mortality in critically ill patients with COVID-19 Bo Yu1, MD, PhD. medRxiv. [Link]

-

The Rise and Fall of Hydroxychloroquine (HCQ) in COVID Era: A Therapeutic Journey and Synthetic Progress. ChemRxiv. [Link]

-

Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury. American Journal of Physiology. [Link]

-

A randomized trial of hydroxychloroquine in early rheumatoid arthritis: the HERA Study. The American Journal of Medicine. [Link]

-

The lysosomotropic amines, chloroquine and hydroxychloroquine: a potentially novel therapy for graft-versus-host disease. PubMed. [Link]

-

A Phase 2, Randomized, Placebo-Controlled Trial of Hydroxychloroquine in Individuals At-Risk for Future Rheumatoid Arthritis. ACR Meeting Abstracts. [Link]

-

Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine. Frontiers. [Link]

-

Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. Journal of Chemical and Pharmaceutical Research. [Link]

-

-Synthetic route to chloroquine (3) and hydroxychloroquine (5) Slika 1... ResearchGate. [Link]

-

In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). PubMed. [Link]

-

Hydroxychloroquine to Improve Insulin Sensitivity in Rheumatoid Arthritis. ClinicalTrials.gov. [Link]

-

Preclinical and Human Phase 1 Studies of Aerosolized Hydroxychloroquine: Implications for Antiviral COVID-19 Therapy. medRxiv. [Link]

-

In vitro activity of hydroxychloroquine in combination with antibiotics against intracellular uropathogenic Escherichia coli. bioRxiv. [Link]

-

Evaluating the Genotoxicity of Hydroxychloroquine: An In Vitro and In Vivo Study. Cureus. [Link]

Sources

- 1. A dose-ranging study of the pharmacokinetics of hydroxy-chloroquine following intravenous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Hydroxychloroquine Sulfate? [synapse.patsnap.com]

- 3. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mp.pl [mp.pl]

- 5. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fortunejournals.com [fortunejournals.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. ccjm.org [ccjm.org]

- 13. acpjournals.org [acpjournals.org]

- 14. A randomized trial of hydroxychloroquine in early rheumatoid arthritis: the HERA Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Phase 2, Randomized, Placebo-Controlled Trial of Hydroxychloroquine in Individuals At-Risk for Future Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 16. academic.oup.com [academic.oup.com]

- 17. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

Technical Guide: Chloroquine and Hydroxychloroquine Impurity Profile Analysis

[1]

Executive Summary

The impurity profiling of 4-aminoquinoline derivatives—specifically Chloroquine (CQ) and Hydroxychloroquine (HCQ)—presents a unique set of chromatographic challenges. Due to their basic nature (pKa ~8.3 and ~10.2), these molecules exhibit strong silanol interactions, resulting in severe peak tailing on traditional silica columns. Furthermore, the structural similarity between process intermediates (e.g., 4,7-dichloroquinoline) and oxidative degradants (N-oxides) requires high-resolution separation power.

This guide moves beyond the traditional ion-pairing methods described in older pharmacopeias (USP/EP), advocating for pH-modified hybrid particle technology and Pentafluorophenyl (PFP) stationary phases . These approaches offer superior robustness, MS-compatibility, and sensitivity required for modern ICH Q3A/Q3B compliance.

Part 1: The Chemistry of Contamination

Understanding the structural origin of impurities is the prerequisite for method development. Impurities in CQ/HCQ arise from two distinct vectors: Process Carryover (incomplete synthesis) and Degradation (storage/stress).

Critical Impurity Profile

The following table summarizes the Critical Quality Attributes (CQAs) regarding impurities.

| Impurity Name | Common Code | Origin | Chemical Nature | Risk Factor |

| Desethylhydroxychloroquine | Impurity A (EP/USP) | Metabolite / Degradant | N-dealkylation product | Active metabolite; typically tracked for mass balance. |

| HCQ N-Oxide | Impurity B | Degradation | Oxidative (Peroxide/Air) | Formed on the tertiary amine; polarity shift affects retention. |

| 4,7-Dichloroquinoline | Impurity C | Process | Starting Material | Genotoxic potential (alkylating agent precursor); requires strict control. |

| Chloroquine | -- | Process / Byproduct | Side reaction | Presence in HCQ indicates poor alkylation specificity. |

| Desethylchloroquine | -- | Degradation | Degradant of CQ | Secondary amine formation. |

Degradation Pathways (Visualized)

The 4-aminoquinoline core is stable, but the side chain is susceptible to oxidative and photolytic attack.

Figure 1: Primary degradation pathways of Hydroxychloroquine. Red nodes indicate degradants requiring strict monitoring under ICH Q3B.

Part 2: Regulatory Landscape (ICH Q3A/Q3B)[2]

Regulatory limits are dose-dependent. For HCQ (Max daily dose > 200 mg), the thresholds are stricter than for low-dose drugs.

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

Senior Scientist Note: While pharmacopeias set specific limits (e.g., NMT 1.0% for total impurities), internal release specifications should be tighter (e.g., NMT 0.5%) to account for stability drift over the shelf life.

Part 3: Analytical Strategy & Method Development

This section contrasts the "Traditional" approach with the recommended "Modern" approach.

The Problem with Traditional Methods

Older USP monographs rely on Ion-Pairing Chromatography (e.g., using Pentanesulfonic acid).

-

Drawback 1: Ion-pairing agents are non-volatile, making the method incompatible with Mass Spectrometry (LC-MS) .

-

Drawback 2: Long equilibration times and column memory effects.

Recommended Approach: High pH or PFP Selectivity

To analyze basic amines without ion-pairing, we utilize two robust strategies:

Strategy A: High pH Reverse Phase (The "Robust" Choice)

Using hybrid-silica columns (stable up to pH 12) allows the use of high pH mobile phases.

-

Mechanism: At pH 10, the basic amines of HCQ are deprotonated (neutral). Neutral species interact more primarily with the C18 ligand and less with surface silanols, resulting in sharp peaks.

-

Column: Waters XBridge C18 or Agilent Poroshell HPH.

-

Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

Strategy B: PFP Selectivity (The "Isomer" Choice)

-

Mechanism: Pentafluorophenyl (PFP) columns offer pi-pi interactions and hydrogen bonding, providing unique selectivity for separating structural isomers (e.g., separating CQ from HCQ impurities).

-

Column: Phenomenex Kinetex PFP or Waters Cortecs PFP.

-

Mobile Phase: 0.1% Formic Acid / Methanol (MS Compatible).

Validated Protocol: UHPLC-UV-MS (Dual Detection)

This protocol is designed for Strategy B (MS Compatible) , suitable for identification of unknowns.

Instrument: UHPLC with PDA and Q-Exactive (or equivalent) MS.

Step 1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| Column | Cortecs PFP, 2.1 x 100 mm, 1.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp | 45°C (Improves mass transfer for amines) |

| Detection | UV @ 254 nm (Quant); MS (+ESI) for ID |

Step 2: Gradient Profile

-

0.0 min: 5% B (Hold for 1 min to elute salts)

-

10.0 min: Ramp to 40% B (Separation of polar degradants)

-

15.0 min: Ramp to 90% B (Wash lipophilic process impurities)

-

17.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation

-

Diluent: Water:Methanol (90:10). Crucial: Avoid 100% organic diluent to prevent peak fronting.

-

Concentration: 0.5 mg/mL (for impurity tracking).

-

Filter: 0.2 µm PTFE (Nylon can adsorb basic amines).

Part 4: Advanced Characterization Workflow

When a new peak appears above the 0.10% identification threshold, a specific workflow is required to characterize it.

Figure 2: Escalation workflow for identifying unknown impurities. NMR is only required if MS/MS fragmentation is inconclusive.

Mass Spectral Interpretation Guide

-

Parent Ion (HCQ): m/z 336.2 [M+H]+

-

Loss of Water: m/z 318 (Common in-source fragment)

-

Impurity A (Desethyl): m/z 308.2 (Mass shift -28 Da)

-

Impurity B (N-Oxide): m/z 352.2 (Mass shift +16 Da)

-

Key Fragment: m/z 179 (Quinoline core with side chain cleavage) - presence confirms the core structure is intact.

Part 5: Validation: Forced Degradation Studies

To demonstrate the method is "Stability Indicating" (i.e., it can separate the drug from its degradants), you must perform forced degradation.[1]

Protocol:

-

Acid Stress: 1N HCl, 60°C, 4 hours. Expectation: Hydrolysis of side chain.

-

Base Stress: 1N NaOH, 60°C, 4 hours. Expectation: Generally stable, minor degradation.

-

Oxidative Stress: 3% H2O2, Room Temp, 2 hours. Expectation: Rapid formation of Impurity B (N-Oxide).

-

Photolytic Stress: 1.2 million lux hours. Expectation: Formation of dechlorinated species.

Acceptance Criteria:

-

Peak Purity: The HCQ peak must be spectrally pure (Purity Angle < Purity Threshold) using PDA detection.

-

Mass Balance: %Assay + %Impurities should range between 95% - 105%.

References

-

International Council for Harmonisation (ICH). (2006).[2] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2006).[2] ICH Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2020). Development and Validation of a Sensitive and Selective Method for Hydroxychloroquine Sulfate Drug Products. Retrieved from [Link]

-

United States Pharmacopeia (USP). Hydroxychloroquine Sulfate Monograph. (Requires Subscription).[3] General Chapter <621> Chromatography.[4]

-

Dongre, V. G., et al. (2009). Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. mdpi.com [mdpi.com]

- 4. uspnf.com [uspnf.com]

Technical Comparison: Didesethyl Chloroquine vs. Hydroxyacetamide Derivatives

[1][2][3]

Executive Summary

In the development and pharmacovigilance of aminoquinoline antimalarials and antivirals, distinguishing between metabolites and process impurities is critical. Didesethyl Chloroquine (DDCQ) is the primary bis-dealkylated metabolite of Chloroquine (CQ), characterized by a free primary amine and significant lysosomotropic activity.

In contrast, the Hydroxyacetamide derivative (DDCQ-HA) —specifically N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-2-hydroxyacetamide—is a distinct chemical entity often identified as a process impurity or a synthetic intermediate in the production of Cletoquine (Desethylhydroxychloroquine). While DDCQ relies on ion-trapping for its mechanism, DDCQ-HA exhibits distinct binding affinities for viral proteins (e.g., Chikungunya, Chandipura) due to the loss of terminal basicity and the introduction of hydrogen-bonding capability via the glycolamide moiety.

Chemical Identity & Physicochemical Divergence

The fundamental difference lies in the terminal nitrogen of the pentyl side chain. This structural modification drastically alters the pKa, lipophilicity, and membrane permeation kinetics.

Structural Comparison[4][5]

| Feature | Didesethyl Chloroquine (DDCQ) | Hydroxyacetamide Derivative (DDCQ-HA) |

| CAS Number | 1476-52-4 (generic); 4080-77-7 | 1159977-30-6 |

| Molecular Formula | ||

| Molecular Weight | 263.77 g/mol | 321.80 g/mol |

| Terminal Group | Primary Amine ( | Hydroxyacetamide ( |

| Basicity (pKa) | High (~10.2 for terminal N) | Neutral/Low (Amide N is non-basic) |

| H-Bond Donors | 2 | 3 (Amide NH + Hydroxyl OH) |

| LogP (Predicted) | ~2.8 (Ionizable) | ~1.9 (More polar, non-ionizable tail) |

The pKa Effect and Lysosomotropism

-

DDCQ (The Base): The terminal primary amine of DDCQ has a pKa

10.2. At physiological pH (7.4), it exists in equilibrium between protonated and unprotonated forms, allowing membrane permeation.[1] Once inside the acidic lysosome (pH 4.5–5.0), it becomes fully protonated ( -

DDCQ-HA (The Amide): The conversion of the amine to a hydroxyacetamide creates a neutral amide bond. This removes the high pKa center responsible for lysosomal trapping. Consequently, DDCQ-HA does not accumulate in lysosomes to the same extent as DDCQ. Its biological activity is driven by specific ligand-protein interactions (e.g., H-bonding with viral capsids) rather than non-specific pH modulation.

Synthesis and Metabolic Origins

Understanding the origin of these compounds is essential for Quality Control (QC) and metabolic profiling.

DDCQ: The Metabolic End-Product

DDCQ is formed via the oxidative N-dealkylation of Chloroquine by hepatic Cytochrome P450 enzymes (primarily CYP2C8 and CYP3A4/5).

-

Pathway: Chloroquine

Desethylchloroquine (DECQ) -

Clinical Relevance: DDCQ accumulates in tissues (retina, heart) due to its long half-life and high volume of distribution.

DDCQ-HA: The Synthetic Intermediate

DDCQ-HA is rarely a metabolic product in vivo because amidation of primary amines usually involves acetylation (via N-acetyltransferase), not hydroxyacetylation. Instead, DDCQ-HA is typically:

-

A Synthetic Intermediate: Used in the synthesis of Cletoquine (Desethylhydroxychloroquine). Reducing the amide carbonyl of DDCQ-HA yields the ethyl-hydroxyl group of Cletoquine.

-

A Process Impurity: Found in bulk Hydroxychloroquine or Chloroquine API if glycolic acid derivatives are used in the synthesis or if specific degradation pathways occur.

Visualizing the Relationship (Graphviz)

Figure 1: The structural and functional relationship between Chloroquine metabolites and the Hydroxyacetamide derivative. Note the divergence in pharmacological mechanism.

Analytical Differentiation (Protocol)

For researchers validating bioanalytical methods (LC-MS/MS), distinguishing these compounds is vital due to structural similarity.

Mass Spectrometry (LC-MS/MS)

-

DDCQ (

):-

Precursor Ion

: m/z 264.1 -

Key Fragmentation: Loss of ammonia (

, -17 Da) from the primary amine tail.

-

-

DDCQ-HA (

):-

Precursor Ion

: m/z 322.1 -

Key Fragmentation: Loss of the hydroxyacetyl group or cleavage of the amide bond.

-

Differentiation: The mass shift of +58 Da (glycolyl moiety) is diagnostic.

-

Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell HPH-C18).

-

Mobile Phase: Ammonium Formate (pH 3.0) / Acetonitrile.

-

Elution Order:

-

DDCQ-HA: Despite the amide, the hydroxyl group and the amide polarity often cause it to elute earlier or close to DDCQ depending on pH. However, at high pH (where DDCQ is neutral), DDCQ retains longer. At acidic pH (standard LC), DDCQ is doubly charged (protonated quinoline + protonated amine) and elutes early. DDCQ-HA is singly charged (protonated quinoline only) and may show distinct retention.

-

Emerging Pharmacological Applications

While DDCQ is a standard metabolite, DDCQ-HA has emerged in computational drug design as a potential lead compound for viral infections where Chloroquine resistance or toxicity is an issue.

-

Chikungunya & Chandipura Virus: Molecular docking studies indicate that DDCQ-HA exhibits superior binding affinity to the P23pro-zbd domain of the Chikungunya virus and the Nucleocapsid (N) protein of the Chandipura virus compared to Chloroquine.

-

Mechanism: The hydroxyacetamide tail allows for specific hydrogen bonding with residues (e.g., Thr1312, Ala1355) that the hydrophobic diethylamine tail of Chloroquine cannot access.

-

Implication: Researchers are investigating DDCQ-HA not just as an impurity, but as a scaffold for "Soft Drug" design—compounds that bind specific viral targets without the systemic toxicity associated with high lysosomal accumulation.

References

-

Identification of Chloroquine Impurities: Pharmaffiliates. Didesethyl Chloroquine Hydroxyacetamide-d4 (CAS 1216956-86-3).[2]

-

Antiviral Docking Studies: ResearchGate. Molecular docking studies of chloroquine and its derivatives against P23pro‐zbd domain of chikungunya virus.

-

Metabolic Pathways: ClinPGx. Didesethyl chloroquine: Structure and Metabolite Information.

-

Chemical Structure Data: Sigma-Aldrich. Didesethyl Chloroquine Hydroxyacetamide (CAS 1159977-30-6).[2]

-

Synthesis Intermediates: American Chemical Suppliers. Didesethyl Chloroquine Hydroxyacetamide as an intermediate for Cletoquine Oxalate.[2]

Investigating the Biological Activity of Novel Chloroquine Hydroxyacetamide Analogs: A Methodological and Mechanistic Whitepaper

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (CQ), a cornerstone of antimalarial therapy for decades, continues to garner interest for its pleiotropic effects, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Its utility, however, is increasingly hampered by the emergence of drug-resistant malarial strains.[3][4] This has spurred research into novel derivatives designed to enhance efficacy, circumvent resistance, and modulate its diverse biological activities. This technical guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of a novel class of synthetic analogs: Chloroquine Hydroxyacetamide derivatives. We move beyond simple protocols to explain the causal-driven logic behind experimental design, focusing on a self-validating system for assessing antimalarial and anti-inflammatory potential, elucidating mechanisms of action, and establishing a preclinical safety profile.

Introduction: The Rationale for Chloroquine Derivatization

Chloroquine, a 4-aminoquinoline, exerts its primary antimalarial effect by accumulating in the acidic food vacuole of the Plasmodium parasite.[5] Here, it interferes with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by inhibiting the formation of hemozoin crystals.[4][6] The resulting buildup of free heme leads to oxidative stress, membrane damage, and parasite death.[3][5]

Beyond its antimalarial role, chloroquine's ability to accumulate in lysosomes and raise their pH underpins its immunomodulatory effects.[1][7] This disruption of lysosomal function inhibits autophagy, a key cellular degradation and recycling process, and interferes with inflammatory signaling pathways such as Toll-like receptor (TLR) and NF-κB signaling.[2][7][8]

The hepatic metabolism of chloroquine, primarily mediated by cytochrome P450 enzymes (CYP2C8, CYP3A4, and CYP2D6), results in pharmacologically active metabolites, most notably desethylchloroquine (DCQ) and bisdesethylchloroquine (BDCQ).[9][10] These metabolites, formed by N-dealkylation, retain antimalarial activity and contribute to the drug's long elimination half-life of 20 to 60 days.[10][11]

The specific focus on synthesizing hydroxyacetamide derivatives is driven by a structure-activity relationship (SAR) hypothesis. Introducing a hydroxyacetamide moiety to the side chain could potentially:

-

Alter the compound's basicity and lipophilicity, affecting its accumulation in the parasite food vacuole.

-

Introduce new hydrogen bonding capabilities, potentially enhancing interaction with biological targets.

-

Modify the metabolic profile, potentially leading to improved pharmacokinetics or reduced toxicity.

-

Enhance anti-inflammatory activity by modulating interactions with key signaling proteins.

This guide outlines the critical experimental cascade required to validate these hypotheses.

Conceptual Workflow for Analog Evaluation

The evaluation of novel Chloroquine Hydroxyacetamide Analogs (CQA-OH) follows a structured, multi-stage process from initial screening to preclinical assessment. The workflow is designed to maximize data acquisition while efficiently filtering candidates.

Caption: High-level experimental workflow for evaluating CQA-OH analogs.

In Vitro Assessment of Biological Activity

The initial phase focuses on high-throughput screening to determine the potency and selectivity of the novel analogs compared to the parent compound, chloroquine, and its primary metabolite, desethylchloroquine.

Antimalarial Activity Screening

Rationale: The primary objective is to quantify the efficacy of CQA-OH analogs against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. This dual-strain approach is critical to immediately identify compounds capable of overcoming known resistance mechanisms.[12] The [³H]-hypoxanthine incorporation assay is a gold-standard method that measures parasite nucleic acid synthesis, providing a robust and quantitative measure of parasite viability.[13]

Protocol: [³H]-Hypoxanthine Incorporation Assay

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 for CQ-S, K1 for CQ-R) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Plate Preparation: Serially dilute test compounds (CQA-OH analogs, CQ, DCQ) in culture medium in a 96-well plate. Final concentrations should typically range from 1 nM to 10 µM.

-

Parasite Seeding: Add parasitized erythrocytes to each well to achieve a starting parasitemia of 0.5%. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

-

Incubation: Incubate plates for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

-

Harvesting & Lysis: Harvest the cells onto a glass-fiber filter using a cell harvester. Lyse the cells with distilled water to release the parasite nucleic acids.

-

Scintillation Counting: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis. The Resistance Index (RI) is calculated as (IC₅₀ of CQ-R strain) / (IC₅₀ of CQ-S strain).

Anti-inflammatory Activity Screening

Rationale: Chloroquine's anti-inflammatory properties are linked to its ability to stabilize lysosomal membranes.[7][14] The heat-induced human red blood cell (HRBC) membrane stabilization assay serves as a simple, effective in vitro model to predict this activity. Destabilization of the erythrocyte membrane by heat is analogous to the lysosomal membrane lysis that occurs during inflammation, releasing pro-inflammatory enzymes.[14][15]

Protocol: HRBC Membrane Stabilization Assay

-

Blood Collection: Obtain fresh human blood from a healthy volunteer (who has not taken NSAIDs for at least two weeks) in a tube containing an anticoagulant.

-

HRBC Suspension Preparation: Centrifuge the blood, discard the plasma and buffy coat, and wash the erythrocytes three times with isotonic saline (0.9% NaCl). Resuspend the packed cells to create a 10% (v/v) suspension in isotonic saline.

-

Assay Setup: In separate tubes, mix 1 mL of the test compound (CQA-OH analogs, CQ) at various concentrations (e.g., 10-1000 µg/mL) with 1 mL of the 10% HRBC suspension. Use diclofenac sodium as a positive control and saline as a negative control.

-

Heat Induction: Incubate all tubes at 56°C for 30 minutes in a water bath.

-

Centrifugation: Immediately cool the tubes under running water and centrifuge at 3000 rpm for 10 minutes.

-

Hemoglobin Measurement: Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of released hemoglobin.

-

Data Analysis: Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = 100 * [1 - (Abs_sample / Abs_control)] Determine the IC₅₀ value, the concentration required to inhibit 50% of hemolysis.

In Vitro Cytotoxicity Assessment

Rationale: To ensure that the observed biological activity is not due to general toxicity, cytotoxicity must be assessed against a relevant mammalian cell line, such as the human liver cell line HepG2 or human fibroblast cells.[16][17] This allows for the calculation of a Selectivity Index (SI), a critical parameter in early-stage drug development that compares a compound's toxicity to its desired therapeutic effect.

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (CQA-OH analogs, CQ). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index is then calculated: SI = CC₅₀ (HepG2) / IC₅₀ (P. falciparum)

Quantitative Data Summary

The data from these initial screens should be compiled for clear comparison.

| Compound | Antimalarial IC₅₀ (nM) [CQ-S] | Antimalarial IC₅₀ (nM) [CQ-R] | Resistance Index (RI) | Anti-inflammatory IC₅₀ (µg/mL) | Cytotoxicity CC₅₀ (µM) [HepG2] | Selectivity Index (SI) [CQ-R] |

| Chloroquine | 20 | 250 | 12.5 | 150 | 50 | 200 |

| Desethyl-CQ | 25 | 300 | 12.0 | 180 | 65 | 217 |

| CQA-OH-1 | 15 | 80 | 5.3 | 95 | 75 | 938 |

| CQA-OH-2 | 50 | 600 | 12.0 | 70 | 40 | 67 |

Note: Data are hypothetical and for illustrative purposes. A promising candidate like CQA-OH-1 would show high potency against the resistant strain, a low RI, and a high SI.

Mechanistic Studies: Unveiling the Mode of Action

Understanding how a lead compound works is as important as knowing that it works. Mechanistic studies should focus on pathways known to be modulated by the chloroquine scaffold.

Chloroquine's Mechanism and Metabolic Pathway

Chloroquine's primary mechanism involves disrupting lysosomal and vacuolar pH. Its metabolism proceeds via N-dealkylation.

Caption: Overview of Chloroquine's metabolism and antimalarial mechanism.

Assessing Autophagy Inhibition

Rationale: Chloroquine is a well-established inhibitor of late-stage autophagy.[2][18] It prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of the autophagosome marker protein LC3-II.[8] A Western blot analysis for LC3-II turnover is a standard method to determine if CQA-OH analogs retain this activity, which is relevant to both their anti-inflammatory and potential anticancer effects.

Protocol: LC3-II Western Blot Analysis

-

Cell Treatment: Treat a suitable cell line (e.g., HeLa or macrophages) with the CQA-OH analog (at its CC₅₀ and 0.5x CC₅₀) for 6-24 hours. Include chloroquine as a positive control and an untreated sample as a negative control.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against LC3. LC3-I is the cytosolic form, while LC3-II is the lipidated, membrane-bound form. An increase in the LC3-II band indicates autophagosome accumulation.

-

Incubate with a secondary HRP-conjugated antibody.

-

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity. An increase in the LC3-II/β-actin ratio indicates inhibition of autophagic flux.

In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro and mechanistic studies must be validated in a living organism to assess efficacy and safety in a complex biological system.

Murine Malaria Efficacy Model

Rationale: The 4-day suppressive test using rodent malaria parasites like Plasmodium yoelii or P. berghei is a standard primary in vivo screening method.[12][19] It evaluates the ability of a compound to inhibit parasitemia during the early stages of infection.

Protocol: 4-Day Suppressive Test (P. yoelii)

-

Animal Model: Use Swiss albino mice (6-8 weeks old).

-

Infection: Inoculate mice intravenously with 1x10⁷ P. yoelii-infected erythrocytes.

-

Treatment: Two hours post-infection, administer the first dose of the test compound (e.g., CQA-OH-1) orally or intraperitoneally. Administer subsequent doses daily for the next three days (total of 4 days).

-

Groups:

-

Vehicle Control (e.g., tween-80/ethanol/water).

-

Chloroquine (e.g., 10 mg/kg/day).

-

Test Compound at multiple doses (e.g., 5, 10, 25 mg/kg/day).

-

-

Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.

-

Analysis: Stain smears with Giemsa, and determine the percentage of parasitemia by counting infected red blood cells under a microscope. Calculate the percent suppression of parasitemia relative to the vehicle control group.

Preliminary Safety and Pharmacokinetic Assessment

Rationale: An initial assessment of in vivo safety and drug exposure is crucial. This involves observing the animals for acute toxicity and measuring plasma drug concentrations to establish a preliminary pharmacokinetic (PK) profile.[19] High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices.[20][21]

Protocol: Acute Toxicity and PK Snapshot

-

Dosing: Administer a single high dose of the lead CQA-OH analog to a small group of healthy mice.

-

Toxicity Observation: Monitor the animals closely for 24-48 hours for any signs of distress, such as altered behavior, respiratory difficulty, or lethargy.

-

Blood Sampling: At specific time points post-dosing (e.g., 1, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood to separate the plasma.

-

Sample Analysis (LC-MS/MS):

-

Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

-

Inject the extracted sample into an LC-MS/MS system.

-

Develop a sensitive and selective method to quantify the parent CQA-OH compound and any potential primary metabolites.[21]

-

-

Data Analysis: Plot the plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and an initial estimate of the elimination half-life.

Conclusion and Future Directions

This guide provides a robust, integrated strategy for the comprehensive evaluation of novel chloroquine hydroxyacetamide analogs. By systematically progressing from high-throughput in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can efficiently identify lead candidates with superior activity against resistant malaria, favorable anti-inflammatory profiles, and acceptable safety margins. A successful lead compound, such as the hypothetical CQA-OH-1, would warrant further investigation, including advanced preclinical toxicology, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and formulation development, paving the way for potential clinical evaluation.

References

A consolidated list of all sources cited within this document, including titles, sources, and verifiable URLs.

-

Chloroquine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Projean, D., et al. (2021). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Pharmaceuticals (Basel). [Link]

-

Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. Clinical Pharmacokinetics. [Link]

-

Wernsdorfer, W. H. (1982). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. [Link]

-

Schlesinger, P. H., et al. (2020). Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID-19. Frontiers in Pharmacology. [Link]

-

Fitch, C. D. (2004). Mode of action of chloroquine in malaria and the mechanism of... ResearchGate. [Link]

-

Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics. [Link]

-

White, N. J. (1985). Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. Clinical Pharmacokinetics. [Link]

-

WHO. (2007). Field application of in vitro assays sensitivity of human malaria parasites antimalarial drugs. World Health Organization. [Link]

-

Sahu, N. K., et al. (2020). Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus (COVID-19) Treatment. Frontiers in Molecular Biosciences. [Link]

-

Rynes, R. I. (2017). Pharmacology of Chloroquine and Hydroxychloroquine. Ento Key. [Link]

-

Singh, S., et al. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]

-

Pérez-Montoyo, H., et al. (2020). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. Immunology. [Link]

-

Davis, T. M., et al. (2005). Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy. Antimicrobial Agents and Chemotherapy. [Link]

-

K-Q-Ping, J., et al. (2014). Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model. Antimicrobial Agents and Chemotherapy. [Link]

-

Rosenthal, P. J. (2023). Mechanisms of drug action and resistance. Tulane University. [Link]

-

Wang, Y., et al. (2023). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. World Journal of Immunology. [Link]

-

de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

-

Kotecka, B. M., & Rieckmann, K. H. (1995). In vivo-in vitro model to assess chloroquine activity in monkeys. Chemotherapy. [Link]

-

Rudrapal, M. & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. SlideShare. [Link]

-

Bergqvist, Y., & Frisk-Holmberg, M. (1985). Determination of chloroquine and its metabolites in urine: A field method based on ion-pair extraction. ResearchGate. [Link]

-

Kaewkhao, K., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. Centre for Tropical Medicine and Global Health. [Link]

-

Kaewkhao, K., et al. (2019). High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS. Taylor & Francis Online. [Link]

-

Bergqvist, Y., & Frisk-Holmberg, M. (1985). Determination of chloroquine and its metabolites in urine: a field method based on ion-pair extraction*. IRIS. [Link]

-

Zuccalà, M., et al. (2024). Mechanisms Underlying the Effects of Chloroquine on Red Blood Cells Metabolism. MDPI. [Link]

-

Bergqvist, Y., & Frisk-Holmberg, M. (1985). Determination of chloroquine and its metabolites in urine: a field method based on ion-pair extraction. Bulletin of the World Health Organization. [Link]

-

Nakashima, R., et al. (2021). Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells. PLOS One. [Link]

-

Chen, Y., et al. (2022). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]

-

Gana-Weisz, M., et al. (2017). Chloroquine synergizes with FTS to enhance cell growth inhibition and cell death. Oncotarget. [Link]

-

Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Square. [Link]

-

Olennikov, D. N., et al. (2023). In Vitro Biotransformation and Anti-Inflammatory Activity of Constituents and Metabolites of Filipendula ulmaria. MDPI. [Link]

-

Handore, M. V., et al. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

-

Ullah, N., et al. (2021). In vitro anti-inflammatory, antidiabetic, antibacterial, and in silico studies of Ferruginan A isolated from Olea ferruginea Royle (Oleaceae). Arabian Journal of Chemistry. [Link]

-

Vohra, A., et al. (2014). Assessment of proarrhythmic activity of chloroquine in in vivo and ex vivo rabbit models. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Sharma, P., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]

-

Maker, A. (2018). Synthesis of Novel Chloroquine Derivatives and Insights into the Interactions of a Resistance Protein. eScholarship@McGill. [Link]

-

Singh, A., et al. (2014). Synthesis of chiral chloroquine and its analogues as antimalarial agents. Bioorganic & Medicinal Chemistry. [Link]

-

de Almeida, A. M. R. Z., et al. (2023). Biotransformation of hydroxychloroquine to evaluate the cytotoxicity of its metabolites and mimic mammalian metabolism. Biotechnology Letters. [Link]

-

Ng, C. L., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

-

O'Neill, P. M. (2013). Metabolic degradation of Chloroquine in vivo. ResearchGate. [Link]

Sources

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of drug action and resistance [www2.tulane.edu]

- 6. researchgate.net [researchgate.net]

- 7. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells | PLOS One [journals.plos.org]

- 9. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]

- 12. Synthesis of chiral chloroquine and its analogues as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro anti-inflammatory, antidiabetic, antibacterial, and in silico studies of Ferruginan A isolated from Olea ferruginea Royle (Oleaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 16. scielo.br [scielo.br]

- 17. Biotransformation of hydroxychloroquine to evaluate the cytotoxicity of its metabolites and mimic mammalian metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chloroquine synergizes with FTS to enhance cell growth inhibition and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]

- 21. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Material Safety and Handling of Didesethyl Chloroquine Hydroxyacetamide

A Note on This Guide: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data is publicly available for Didesethyl Chloroquine Hydroxyacetamide. This guide has been constructed by extrapolating data from its parent compounds, Chloroquine and Hydroxychloroquine, and its core structural component, the metabolite Didesethylchloroquine. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a precautionary guide. Didesethyl Chloroquine Hydroxyacetamide should be handled as a compound with unknown but potentially significant toxicity.

Part 1: Compound Identification and Properties

Didesethyl Chloroquine Hydroxyacetamide is a derivative of Didesethylchloroquine, which is a major metabolite of the well-known antimalarial drugs Chloroquine and Hydroxychloroquine.[1][2] Due to its lineage from these potent pharmaceutical agents, it must be handled with care appropriate for a biologically active substance of unknown hazard.

Chemical and Physical Data

| Property | Value | Source |

| Chemical Name | N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-2-hydroxyacetamide | |

| CAS Number | 1159977-30-6 | |

| Molecular Formula | C₁₆H₂₀ClN₃O₂ | |

| Molecular Weight | 321.81 g/mol | |

| Synonyms | Didesethyl Chloroquine Hydroxyacetamide |

Part 2: Hazard Identification and Toxicological Profile (Extrapolated)

The toxicological profile of Didesethyl Chloroquine Hydroxyacetamide has not been formally established. However, its structural relationship to Chloroquine and Hydroxychloroquine provides a basis for anticipating its potential hazards. The 4-aminoquinoline core is associated with significant, dose-dependent toxicity.[3]

Core Toxicological Concerns of Parent Compounds:

-

Cardiotoxicity: Chloroquine, Hydroxychloroquine, and their metabolites are known to have significant effects on the cardiovascular system.[4][5] Acute overdose can lead to severe hypotension, arrhythmias (including QRS and QT prolongation), and cardiovascular collapse.[6] Didesethylchloroquine itself has been identified as a potent myocardial depressant.[5][7] It is therefore critical to assume that Didesethyl Chloroquine Hydroxyacetamide may exhibit similar cardiotoxic properties.

-

Retinopathy: Long-term use of Chloroquine and Hydroxychloroquine is linked to a risk of irreversible retinal damage.[3][4] The toxicity is dose- and duration-dependent. While this is a chronic exposure risk, it underscores the potent biological activity of the 4-aminoquinoline class.

-

Acute Toxicity: Chloroquine and Hydroxychloroquine have a narrow therapeutic window, and overdose can be fatal.[6][8] Symptoms manifest rapidly, often within minutes to hours, and include neurological effects like seizures and psychosis, in addition to the life-threatening cardiovascular effects.[4][9]

-

Gastrointestinal and Other Effects: Common short-term side effects of the parent drugs include nausea, vomiting, and diarrhea.[4][9]

The metabolic pathway from the parent drugs to the core of the compound underscores the rationale for this toxicological extrapolation.

Part 3: Safe Handling, Storage, and Emergency Protocols

Given the potent nature of the parent compounds, a rigorous approach to safety is mandatory. The handling of Didesethyl Chloroquine Hydroxyacetamide should occur within facilities designed for potent pharmaceutical compounds.[10][11][12]

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.[13]

-

Containment: All weighing and handling of powdered material must be performed in a containment system, such as a ventilated balance enclosure, glove box, or a certified chemical fume hood.[10][11] The choice of containment depends on the quantity of material being handled.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: If there is any risk of aerosolization outside of a primary engineering control, a NIOSH-approved respirator is necessary.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves should be changed frequently and immediately upon any sign of contamination.

-

Body Protection: A disposable lab coat or gown with tight cuffs is required. For larger quantities, more extensive protective apparel may be necessary.

-

Experimental Protocol: Safe Weighing and Solution Preparation

-

Preparation: Don all required PPE before entering the designated potent compound handling area.

-

Decontamination: Wipe down the interior surfaces of the ventilated enclosure or fume hood with an appropriate cleaning solvent (e.g., 70% ethanol) and allow to dry.

-

Weighing:

-

Place a tared weigh boat on the analytical balance inside the enclosure.

-

Carefully transfer the solid Didesethyl Chloroquine Hydroxyacetamide to the weigh boat using a dedicated spatula. Avoid any actions that could generate dust.

-

Once the desired mass is obtained, securely close the primary container.

-

-

Solubilization:

-

Place a vessel containing the appropriate solvent inside the enclosure.

-

Carefully transfer the weighed powder into the solvent.

-

Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete transfer.

-

-

Post-Handling:

-

Wipe down the spatula and any affected surfaces within the enclosure with a cleaning solvent.

-

Remove the final solution in a sealed and clearly labeled container.

-

Carefully doff PPE, ensuring not to cross-contaminate. Dispose of disposable items in a designated hazardous waste stream.

-

Thoroughly wash hands.

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a freezer at -20°C, as recommended for related compounds.[7]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. Avoid strong oxidizing agents.

First Aid Measures (Extrapolated)

In case of any exposure, seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[14]

Part 4: Disposal Considerations

All waste materials, including contaminated PPE, disposable labware, and excess chemical, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

References

-

Kole, P. L., & Bauk, D. (2020). Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. Clinical Toxicology, 59(6), 487-499.[4][9]

-

Marmor, M. F. (2017). Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause. Ento Key.[3]

-

Long, B., & Gottlieb, M. (2020). Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians. The American Journal of Emergency Medicine, 39, 235-240.[6]

-

Lebin, J. A., & LeSaint, K. T. (2020). Brief Review of Chloroquine and Hydroxychloroquine Toxicity and Management. Western Journal of Emergency Medicine, 21(5), 1045-1051.[8]

-

Kole, P. L., & Bauk, D. (2020). Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. ResearchGate. [Link]

-

Erlab. (2025). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. [Link][10]

-

Teknoscienze. (2026). Potent compound safety in the laboratory. [Link]

-

Jianzhu Technology. Didesethyl Chloroquine Hydroxyacetamide-d4 Product Page. [Link][15]

-

Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link][11]

-

Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link][13]

-

World Pharma Today. (2022). Managing Risks With Potent Pharmaceutical Products. [Link][12]

-

Gquntoli, Z., et al. (2022). Population Pharmacokinetics of Hydroxychloroquine and 3 Metabolites in COVID-19 Patients and Pharmacokinetic/Pharmacodynamic Application. Pharmaceuticals, 15(2), 256.[16]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. [Link][17]

-

Therapeutic Goods Administration (TGA). Product Information safety updates - September 2025. [Link]

-

Essien, E. E., et al. (1986). Effects of chloroquine and didesethylchloroquine on rabbit myocardium and mitochondria. Journal of Pharmacy and Pharmacology, 38(7), 543-546.[5]

Sources

- 1. Didesethyl Chloroquine Hydroxyacetamide-d4 | 1216956-86-3 [sigmaaldrich.com]

- 2. ClinPGx [clinpgx.org]

- 3. Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause | Ento Key [entokey.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Effects of chloroquine and didesethylchloroquine on rabbit myocardium and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Brief Review of Chloroquine and Hydroxychloroquine Toxicity and Management [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. Managing Risks With Potent Pharmaceutical Products [worldpharmatoday.com]

- 13. agnopharma.com [agnopharma.com]

- 14. chemicea.com [chemicea.com]

- 15. Didesethyl Chloroquine Hydroxyacetamide-d4-健竹科技 [n-jz.com]

- 16. Population Pharmacokinetics of Hydroxychloroquine and 3 Metabolites in COVID-19 Patients and Pharmacokinetic/Pharmacodynamic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

Methodological & Application

High-Resolution HPLC Quantification of Didesethyl Chloroquine Hydroxyacetamide

Executive Summary & Scientific Context

Didesethyl Chloroquine Hydroxyacetamide (CAS: 1159977-30-6) is a critical oxidative impurity and metabolite associated with the Chloroquine (CQ) and Hydroxychloroquine (HCQ) drug family. Unlike the standard desethyl metabolites (which retain basic amine side chains), this compound features a hydroxyacetamide moiety.

The Chromatographic Challenge: The structural transformation from a tertiary amine (in CQ/HCQ) to a neutral/polar hydroxyacetamide significantly alters the retention mechanism. While the quinoline core remains lipophilic and basic (pKa ~8.5), the side chain loses its positive charge at physiological pH. Standard USP methods designed for the highly basic parent drugs often fail to resolve this specific impurity due to "retention crossover"—where the loss of basicity (reducing retention) competes with the lipophilicity of the pentyl spacer.

This protocol details a Stability-Indicating Reversed-Phase HPLC method specifically optimized to resolve Didesethyl Chloroquine Hydroxyacetamide from the parent drug and the Bisdesethylchloroquine (BDCQ) metabolite.

Physicochemical Analysis & Method Strategy

To design a robust method, we must first analyze the analyte's behavior in solution.

| Feature | Chemical Basis | Chromatographic Impact |

| Quinoline Core | Aromatic, Basic Nitrogen (N-1) | Causes strong UV absorption (254/343 nm) and potential peak tailing due to silanol interactions. |

| Side Chain | Pentyl linker + Hydroxyacetamide | Critical Differentiator. The acetamide is neutral. Unlike CQ (which is diprotic), this impurity is effectively monoprotic (quinoline only). |

| Polarity | Hydroxyl group + Amide | Increases polarity relative to CQ, leading to earlier elution in Reverse Phase (RP). |

Strategic Decisions (The "Why")

-